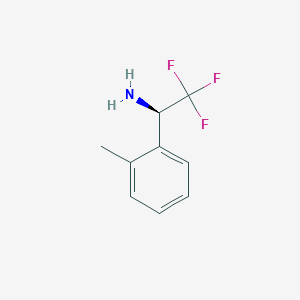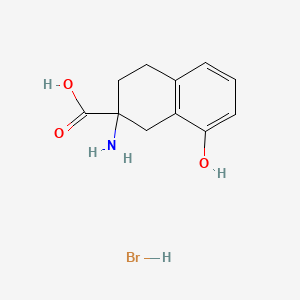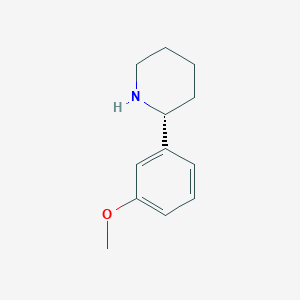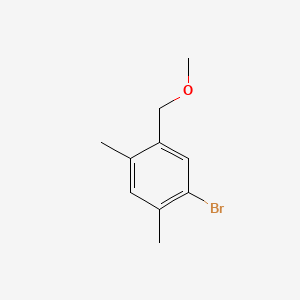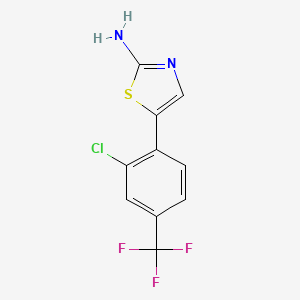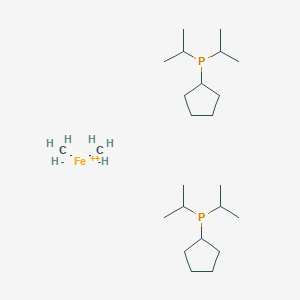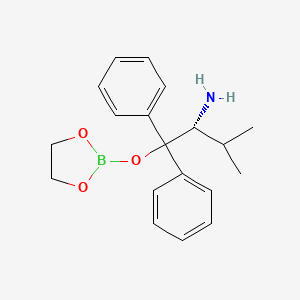
ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate is a complex organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with acetamide under specific conditions to introduce the acetamido group. The hydroxyl group is then introduced through a hydroxylation reaction, and the ethyl ester is formed via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the acetamido group may result in various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.
5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylate: Contains a chloro and hydroxy group, showing different reactivity.
Uniqueness
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetamido, hydroxy, and ethyl ester groups makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
ethyl 5-acetamido-1-hydroxy-2,3-dihydroindene-1-carboximidate |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-13(15)14(18)7-6-10-8-11(16-9(2)17)4-5-12(10)14/h4-5,8,15,18H,3,6-7H2,1-2H3,(H,16,17) |
Clé InChI |
JVVIYFATUBHPJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1(CCC2=C1C=CC(=C2)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



